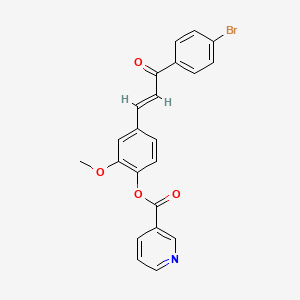

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate

Description

(E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate is a synthetic organic compound characterized by a conjugated α,β-unsaturated ketone core linked to a 4-bromophenyl group and a methoxyphenyl-nicotinate ester moiety. The compound’s stereoelectronic properties, including the electron-withdrawing bromophenyl group and the hydrogen-bond-accepting nicotinate ester, likely influence its reactivity and binding interactions. Crystallographic data for similar compounds (e.g., ) indicate that such molecules often adopt planar conformations, stabilized by intramolecular hydrogen bonding and π-π stacking, which may enhance stability and target engagement .

Properties

IUPAC Name |

[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrNO4/c1-27-21-13-15(4-10-19(25)16-6-8-18(23)9-7-16)5-11-20(21)28-22(26)17-3-2-12-24-14-17/h2-14H,1H3/b10-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSBXVXUHYSYDJ-ONNFQVAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-bromobenzaldehyde and 2-methoxybenzaldehyde. These intermediates undergo a series of reactions, including aldol condensation and esterification, to form the final product. The reaction conditions usually involve the use of organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The bromophenyl group in the compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and substituted phenyl derivatives, depending on the type of reaction and the reagents used.

Scientific Research Applications

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural Features

The compound features:

- A (4-bromophenyl)-3-oxopropenyl group, providing electrophilic reactivity for covalent interactions.

- A nicotinate ester , offering hydrogen-bonding and polar interactions.

This combination of substituents distinguishes it from structurally related inhibitors, such as HOIPINs () and quinoline-based analogs (), which prioritize bulkier or more rigid substituents for enhanced potency.

Comparison with Similar Compounds

HOIPIN-1 and HOIPIN-8

HOIPIN-1 (sodium (E)-2-(3-(2-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzoate) shares the α,β-unsaturated ketone core but replaces the nicotinate ester with a sodium benzoate group. This substitution reduces cell permeability compared to the neutral nicotinate ester in the target compound. HOIPIN-8, with difluoro and pyrazolyl substituents, exhibits 10-fold higher LUBAC inhibitory activity (IC₅₀ = 0.5 μM) than HOIPIN-1, highlighting the importance of halogenation and heteroaromatic groups in potency .

High-Activity Quinoline Derivatives

The quinoline derivative (E)-4-((E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-(tert-butyl)-6-... (pIC₅₀ = 11.097) from demonstrates that bulky tert-butyl and chloroquinoline groups enhance activity.

Nicotinonitrile Analogs

6-(4-Bromophenyl)-2-ethoxy-4-(2,4,5-trimethoxyphenyl)nicotinonitrile () replaces the nicotinate ester with a nitrile group. Nitriles exhibit stronger dipole interactions but lack the ester’s hydrogen-bond-accepting capacity, which may alter target selectivity. The trimethoxyphenyl group in this analog also improves lipophilicity relative to the target compound’s single methoxy group.

Data Tables

Research Findings

- Halogenation : The 4-bromophenyl group in the target compound and HOIPIN-8 enhances electrophilicity and van der Waals interactions, critical for enzyme inhibition .

- Ester vs. Nitrile : Nicotinate esters improve solubility and hydrogen-bonding capacity compared to nitriles, which prioritize dipole interactions .

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) increase potency but may limit binding-site access. The target compound’s methoxy group balances steric and electronic effects .

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to (yield ~68%), leveraging sodium alkoxide-mediated cyclization .

Biological Activity

(E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure:

- IUPAC Name: [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-2-methoxyphenyl] pyridine-3-carboxylate

- Molecular Formula: C22H16BrNO4

- Molecular Weight: 424.27 g/mol

Synthesis:

The synthesis of this compound generally involves multi-step processes, including:

- Preparation of Intermediates: Starting with 4-bromobenzaldehyde and 2-methoxybenzaldehyde.

- Reactions: Aldol condensation followed by esterification.

- Conditions: Typically conducted in organic solvents like ethanol or dichloromethane, often using catalysts such as piperidine or pyridine for efficiency .

Antioxidant Properties

Recent studies indicate that derivatives of nicotinic acid exhibit significant antioxidant activities. For instance, compounds similar to this compound have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage .

Anti-inflammatory Activity

Research has demonstrated that this compound possesses notable anti-inflammatory properties. In vitro studies on macrophages revealed that it reduces inflammatory markers without compromising cell viability, indicating its potential as an anti-inflammatory agent comparable to established drugs like ibuprofen .

Anticancer Potential

The compound's mechanism of action appears to involve the inhibition of specific enzymes associated with cell proliferation. Preliminary evaluations suggest that it may target pathways involved in tumor growth, making it a candidate for further investigation in cancer therapeutics .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging activity | |

| Anti-inflammatory | Reduces inflammatory markers in macrophages | |

| Anticancer | Inhibits cell proliferation enzymes |

Case Studies

-

Anti-inflammatory Study:

- A study conducted on macrophage cultures treated with this compound showed a marked reduction in TNF-alpha and IL-6 levels, suggesting its potential utility in treating inflammatory diseases.

-

Antioxidant Evaluation:

- In a controlled experiment, the compound was tested against DPPH and ABTS radical assays, where it exhibited a dose-dependent scavenging effect, confirming its antioxidant capabilities.

Q & A

Basic: How can synthesis conditions for (E)-4-(3-(4-bromophenyl)-3-oxoprop-1-en-1-yl)-2-methoxyphenyl nicotinate be optimized to improve yield and purity?

Methodological Answer:

The Claisen-Schmidt condensation is commonly employed for chalcone synthesis. Key parameters include:

- Solvent Selection: Ethanol is preferred for its ability to dissolve both aromatic aldehydes and ketones while facilitating base-mediated condensation. highlights ethanol as a solvent with 30% KOH for a similar bromochalcone synthesis, achieving 68% yield after recrystallization .

- Base Concentration: Excess KOH (30% aqueous solution) enhances deprotonation of the ketone, accelerating enolate formation. However, prolonged reflux (>6 hours) may lead to side reactions like retro-aldol condensation.

- Workup: Acidification with concentrated HCl precipitates the product (as in ), followed by recrystallization from ethanol or ethyl acetate/toluene mixtures to remove unreacted starting materials .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the (E)-configuration of the α,β-unsaturated ketone (δ 7.5–8.0 ppm for vinyl protons; J ≈ 15–16 Hz for trans coupling) and verifies substitution patterns on aromatic rings .

- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles, particularly the C=O (1.22–1.24 Å) and C=C (1.32–1.34 Å) groups. and provide torsion angles (e.g., −177.12° for C1-C2-C3-C4), confirming planarity of the chalcone backbone .

- Elemental Analysis: Combustion analysis (e.g., C 60.48%, H 4.27%) validates stoichiometry, as demonstrated in .

Advanced: How can SHELX software be utilized to resolve crystallographic ambiguities in this compound?

Methodological Answer:

SHELXTL (Bruker AXS) and SHELXL are widely used for structure refinement:

- Data Integration: Use SAINT for frame integration and SADABS for absorption correction (as in ) .

- Hydrogen Atom Placement: Constrained H-atom parameters (riding model) are applied for non-polar hydrogens, while O–H and N–H groups are refined isotropically. shows σ values (0.22–0.67 e Å⁻³) for electron density maps, ensuring accurate H-atom positioning .

- Validation: Check R-factor convergence (R1 < 0.05 for high-resolution data) and use PLATON to validate geometry, as noted in .

Advanced: How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Methodological Answer:

Graph-set analysis ( ) identifies recurring motifs:

- Intermolecular Interactions: The methoxy group (O–CH₃) may form C–H···O bonds with adjacent aromatic protons (distance ~2.8–3.0 Å).

- π-π Stacking: Overlap between the 4-bromophenyl and nicotinate rings (centroid distances ~3.6 Å) stabilizes the lattice, as seen in similar chalcones ( ) .

- Validation: Mercury (CCDC) or CrystalExplorer visualize these interactions, critical for predicting solubility and melting points .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Anticancer Activity: MTT assays against colon cancer cell lines (e.g., HCT-116) with IC₅₀ calculations, as in , where analogous chalcones showed IC₅₀ < 10 µM .

- Antifungal Screening: Microdilution assays (CLSI M38-A2) against Aspergillus fumigatus, using chalcone 3b ( ) as a positive control .

- Antioxidant Testing: DPPH radical scavenging assays quantify phenolic contributions to redox activity .

Advanced: How should researchers address contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

- Tautomerism Check: NMR may suggest enol-keto tautomerism, while SCXRD confirms the dominant form. For example, ’s X-ray data confirmed the (E)-configuration, resolving NMR ambiguities .

- Dynamic Effects: Variable-temperature NMR detects conformational flexibility (e.g., hindered rotation around C–C bonds), which SCXRD might average out .

- Validation Tools: Cross-check with IR spectroscopy (C=O stretch ~1680 cm⁻¹) and DFT calculations (e.g., Gaussian09) to model electron densities .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Substituent Variation: Replace the 4-bromophenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate electronic effects on bioactivity, as in .

- Scaffold Hybridization: Fuse the chalcone core with imidazole ( ) or pyridine ( ) rings to enhance binding to target proteins .

- Pharmacokinetic Profiling: LogP calculations (e.g., ChemAxon) predict membrane permeability, while metabolic stability is assessed via liver microsome assays .

Advanced: How can analytical methods validate compound purity and stability under storage?

Methodological Answer:

- HPLC-DAD/MS: Use C18 columns (acetonitrile/water gradient) to detect degradation products. recommends storage at 2–8°C under inert gas to prevent oxidation .

- Stability Studies: Accelerated aging at 40°C/75% RH for 4 weeks identifies susceptible functional groups (e.g., ester hydrolysis in nicotinate moiety) .

- Reference Standards: Compare with deuterated analogs (e.g., 4-nonylphenol-d₂ in ) for internal calibration in LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.